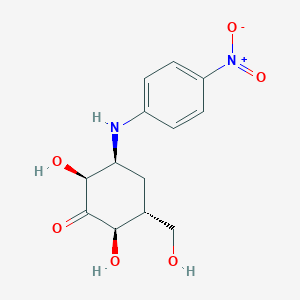

4-Nitrophenyl-3-ketovalidamine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H16N2O6 |

|---|---|

Poids moléculaire |

296.28 g/mol |

Nom IUPAC |

(2R,3R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohexan-1-one |

InChI |

InChI=1S/C13H16N2O6/c16-6-7-5-10(12(18)13(19)11(7)17)14-8-1-3-9(4-2-8)15(20)21/h1-4,7,10-12,14,16-18H,5-6H2/t7-,10+,11-,12+/m1/s1 |

Clé InChI |

JYWZXKMMEIJNKK-IGCXTIMSSA-N |

SMILES |

C1C(C(C(=O)C(C1NC2=CC=C(C=C2)[N+](=O)[O-])O)O)CO |

SMILES isomérique |

C1[C@@H]([C@H](C(=O)[C@H]([C@H]1NC2=CC=C(C=C2)[N+](=O)[O-])O)O)CO |

SMILES canonique |

C1C(C(C(=O)C(C1NC2=CC=C(C=C2)[N+](=O)[O-])O)O)CO |

Origine du produit |

United States |

Enzymatic Transformations of 4 Nitrophenyl 3 Ketovalidamine

Identification and Characterization of 3-Ketovalidoxylamine C-N-Lyase (EC 4.3.3.1)

The enzyme responsible for the cleavage of 4-Nitrophenyl-3-ketovalidamine is 3-Ketovalidoxylamine C-N-Lyase (EC 4.3.3.1). wikipedia.orgenzyme-database.org This lyase plays a crucial role in the microbial degradation pathway of validamycin A. enzyme-database.orggenome.jpqmul.ac.uk

Enzyme Purification and Homogeneity Assessment

Researchers have successfully purified 3-Ketovalidoxylamine C-N-Lyase from various microbial sources, including Flavobacterium saccharophilum and Stenotrophomonas maltrophilia. oup.comresearchgate.net The purification process for the enzyme from F. saccharophilum involved ammonium (B1175870) sulfate (B86663) fractionation, column chromatography on CM cellulose, and gel filtration on Sephacryl S-200, resulting in a 900-fold purification. oup.comresearchgate.net For the enzyme from S. maltrophilia, a 367.5-fold purification was achieved using column chromatography on High S IEX, Methyl HIC, High Q IEX, and Sephadex G 100, with a yield of 16.4%. researchgate.net

The homogeneity of the purified enzyme has been confirmed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). oup.comresearchgate.netresearchgate.net The molecular weight of the enzyme from F. saccharophilum was estimated to be approximately 36,000 Da by both gel filtration and SDS-PAGE, suggesting it exists as a monomer. oup.comresearchgate.net The enzyme from S. maltrophilia has a slightly lower estimated molecular mass of 34 kDa, as determined by SDS-PAGE. researchgate.net

Biochemical Properties and Catalytic Conditions

The catalytic activity of 3-Ketovalidoxylamine C-N-Lyase is influenced by several biochemical factors, including pH and the presence of cofactors. The enzyme from F. saccharophilum exhibits optimal activity at a pH of 9.0. oup.comresearchgate.netresearchgate.net In contrast, the lyase from S. maltrophilia has a neutral optimal pH of around 7.0 and is stable within a pH range of 7.0 to 10.5. researchgate.net The optimal temperature for the S. maltrophilia enzyme is near 40°C, though it is noted to be sensitive to heat. researchgate.net

A crucial cofactor for this enzyme is the calcium ion (Ca²⁺). wikipedia.orgenzyme-database.orggenome.jpqmul.ac.uk The activity of the enzyme is inhibited by chelating agents such as EDTA and ethyleneglycol bis(β-aminoethylether)-N,N'-tetraacetic acid. oup.comresearchgate.net This inhibition can be reversed by the addition of Ca²⁺ ions, confirming the enzyme's dependence on this divalent cation. oup.comresearchgate.net

| Property | Flavobacterium saccharophilum | Stenotrophomonas maltrophilia |

|---|---|---|

| Molecular Weight (Da) | 36,000 oup.comresearchgate.net | 34,000 researchgate.net |

| Optimal pH | 9.0 oup.comresearchgate.net | 7.0 researchgate.net |

| Optimal Temperature (°C) | Not Reported | ~40 researchgate.net |

| Cofactor | Ca²⁺ oup.com | Ca²⁺ researchgate.net |

| Isoelectric Point | Not Reported | 7.0 researchgate.net |

Substrate Specificity and Recognition of this compound and Analogues

3-Ketovalidoxylamine C-N-Lyase demonstrates a notable specificity for its substrates. The enzyme effectively cleaves the C-N bond in this compound. enzyme-database.orgqmul.ac.ukoup.com Studies have shown that the 3-keto group is essential for the enzyme's C-N linkage cleavage activity. researchgate.net

The apparent Michaelis constant (Km) for this compound has been determined for the enzyme from both F. saccharophilum and S. maltrophilia, with values of 0.24 mM and 0.14 mM, respectively. oup.comresearchgate.net This indicates a high affinity of the enzyme for this substrate.

The enzyme also exhibits C-O lyase activity, as it can eliminate p-nitrophenol from p-nitrophenyl-α-D-3-ketoglucoside. oup.com However, it does not act on p-nitrophenyl-1-epi-3-ketovalidamine or p-nitrophenyl-β-D-3-ketoglucoside, highlighting its stereospecificity. oup.com The product of the reaction, p-nitroaniline, has been observed to significantly inhibit the enzyme's activity at low concentrations. researchgate.net

| Substrate | Enzyme Source | Activity | Apparent Km (mM) |

|---|---|---|---|

| This compound | F. saccharophilum | Active oup.com | 0.24 oup.com |

| This compound | S. maltrophilia | Active researchgate.net | 0.14 researchgate.net |

| p-Nitrophenyl-α-D-3-ketoglucoside | F. saccharophilum | Active oup.com | 0.5 oup.com |

| p-Nitrophenyl-1-epi-3-ketovalidamine | F. saccharophilum | Inactive oup.com | Not Applicable |

| p-Nitrophenyl-β-D-3-ketoglucoside | F. saccharophilum | Inactive oup.com | Not Applicable |

Mechanistic Elucidation of C-N Linkage Cleavage

The primary catalytic function of 3-Ketovalidoxylamine C-N-Lyase is the cleavage of the carbon-nitrogen bond within its substrate. wikipedia.org

Reaction Pathway of this compound Hydrolysis

The enzyme catalyzes the elimination of 4-nitroaniline (B120555) from this compound. enzyme-database.orgenzyme-database.orgqmul.ac.ukebi.ac.uk This reaction is a key step in the degradation of validamycin A. enzyme-database.orggenome.jpqmul.ac.uk The systematic name for this enzyme class is this compound 4-nitroaniline-lyase [5-D-(5/6)-5-C-(hydroxymethyl)-2,6-dihydroxycyclohex-2-en-1-one-forming]. wikipedia.org

Characterization of Enzymatic Products

The enzymatic cleavage of this compound yields two primary products: 4-nitroaniline and a cyclohexenone derivative. wikipedia.orgenzyme-database.orgenzyme-database.orgqmul.ac.ukebi.ac.uk Specifically, the products are 4-nitroaniline and 5-D-(5/6)-5-C-(hydroxymethyl)-2,6-dihydroxycyclohex-2-en-1-one. wikipedia.orgenzyme-database.orgenzyme-database.orgqmul.ac.ukebi.ac.uk

The formation of these products confirms the lyase activity of the enzyme, which breaks the C-N bond without the addition of water, a characteristic that distinguishes it from hydrolases.

Proposed Catalytic Mechanism of 3-Ketovalidoxylamine C-N-Lyase

3-Ketovalidoxylamine C-N-lyase (EC 4.3.3.1) is a crucial enzyme in the microbial degradation of Validamycin A. nih.gov This enzyme belongs to the family of lyases, specifically the carbon-nitrogen lyases, which are responsible for cleaving carbon-nitrogen bonds. wikipedia.org

The systematic name for this enzyme is this compound 4-nitroaniline-lyase [5-D-(5/6)-5-C-(hydroxymethyl)-2,6-dihydroxycyclohex-2-en-1-one-forming]. wikipedia.orgenzyme-database.org It catalyzes the following chemical reaction:

This compound ⇌ 4-nitroaniline + 5-D-(5/6)-5-C-(hydroxymethyl)-2,6-dihydroxycyclohex-2-en-1-one wikipedia.orgenzyme-database.org

This reaction is dependent on the presence of Ca²⁺ as a cofactor. wikipedia.orgenzyme-database.org The enzyme specifically acts on this compound, eliminating 4-nitroaniline. enzyme-database.org It can also catalyze the elimination of 4-nitrophenol (B140041) from 4-nitrophenyl-α-D-3-dehydroglucoside. enzyme-database.org

The enzyme was purified from Flavobacterium saccharophilum and found to be a monomer with a molecular weight of approximately 36,000. researchgate.net The optimal pH for its activity is around 9.0. researchgate.netresearchgate.net The activity of 3-Ketovalidoxylamine C-N-lyase is inhibited by ethylenediaminetetraacetic acid (EDTA), and this inhibition can be reversed by the addition of Ca²⁺ ions. researchgate.net The product of the reaction, p-nitroaniline, also acts as an inhibitor of the enzyme. researchgate.net

Microbial Systems Facilitating this compound Biotransformation

Several microbial species have been identified that play a significant role in the degradation of Validamycin A and the subsequent transformation of its intermediates, including this compound.

Role of Flavobacterium saccharophilum in Validamycin A Degradation

Flavobacterium saccharophilum is a key microorganism involved in the degradation of Validamycin A. nih.gov This bacterium possesses the enzymatic machinery necessary to cleave the C-N linkage in validoxylamine A, a core structure within Validamycin A. nih.gov The process involves two key enzymes: a dehydrogenase and a C-N lyase. nih.govebi.ac.uk

In laboratory studies using synthetic model substrates, the membrane fraction of F. saccharophilum was shown to convert N-p-nitrophenylvalidamine into N-p-nitrophenyl-3-ketovalidamine. nih.gov This intermediate is then further acted upon by the C-N lyase, resulting in the cleavage of the C-N bond to produce p-nitroaniline and an unstable keto compound. nih.gov This unstable product was identified as 5D-(5/6)-5-C-(hydroxy-methyl)-2,6-dihydroxy-2-cyclohexen-1-one based on its hydrogenation products. nih.gov

The degradation pathway proposed for Validamycin A by F. saccharophilum highlights the sequential action of these enzymes, leading to the breakdown of this complex antibiotic. nih.govebi.ac.uk

Contribution of Stenotrophomonas maltophilia to this compound Processing

Stenotrophomonas maltophilia is another bacterium that has been utilized in the biotransformation of Validamycin A derivatives. This bacterium is a versatile, ubiquitous, gram-negative organism found in various environments. amcli.it While it is known as an opportunistic human pathogen, it also possesses important ecosystem functions, including the degradation of complex compounds. amcli.itmicropspbgmu.ru

Stenotrophomonas maltophilia strain CCTCC M 204024 has been specifically used to prepare N-p-nitrophenyl-3-ketovalidamine from N-p-nitrophenylvalidamine. nih.gov The use of whole cells of this bacterium provides a practical method for this conversion. nih.gov Research has shown that treating the bacterial cells with EDTA can improve the yield and selectivity of N-p-nitrophenyl-3-ketovalidamine formation. researchgate.netnih.gov

The optimal conditions for this biotransformation using S. maltophilia were found to be a pH of 6.0 and a temperature of 30°C. researchgate.netnih.gov In a batch process, a yield of 0.68 for N-p-nitrophenyl-3-ketovalidamine was achieved in the first batch. nih.gov This demonstrates the utility of S. maltophilia as a biocatalyst for producing this key substrate for the 3-ketovalidoxylamine A C-N lyase enzyme. researchgate.netnih.gov

Enzymatic and Chemoenzymatic Synthesis of 4 Nitrophenyl 3 Ketovalidamine

Biocatalytic Routes for 4-Nitrophenyl-3-ketovalidamine Production

Biocatalysis offers a direct and highly selective route to this compound. This process relies on the action of specific enzymes that can catalyze the desired chemical conversion under controlled biological conditions.

A pivotal enzyme in the biocatalytic production of this compound is Glucoside 3-dehydrogenase (G3DH) [EC 1.1.99.13]. researchgate.netresearchgate.net This enzyme, a flavin adenine (B156593) dinucleotide (FAD)-containing oxidoreductase, demonstrates remarkable regioselectivity by catalyzing the site-selective oxidation of the C-3 hydroxyl group on various glucosides to their corresponding 3-keto derivatives. researchgate.net

In the context of this compound synthesis, G3DH acts on the precursor N-p-nitrophenylvalidamine. researchgate.netebi.ac.uk The enzyme facilitates the conversion of this precursor into the target molecule, N-p-nitrophenyl-3-ketovalidamine. researchgate.netresearchgate.net This enzymatic oxidation is a key step in the degradation pathway of validamycin A by microorganisms like Flavobacterium saccharophilum. researchgate.netenzyme-database.org The G3DH purified from F. saccharophilum was shown to convert D-glucose and various D-glucosides into their corresponding 3-keto sugars. researchgate.net The broad substrate specificity and high regioselectivity of G3DH make it a valuable tool for producing these useful chemical building blocks. researchgate.net

The selection and development of microbial strains are critical for achieving high yields of this compound. Several naturally occurring microorganisms have been identified as producers of the key enzyme, Glucoside 3-dehydrogenase (G3DH). These include species such as Flavobacterium saccharophilum, Agrobacterium tumefaciens, and the newly isolated Stenotrophomonas maltrophilia CCTCC M 204024. researchgate.netresearchgate.netyamaguchi-u.ac.jp The latter, S. maltrophilia, produces both G3DH and 3-ketovalidoxylamine A C-N lyase, two essential enzymes for the biotransformation process. researchgate.net

To further enhance production, genetic engineering strategies have been employed. In one study, a G3DH gene from the marine bacterium Glaciecola polaris was identified, optimized, and expressed in Escherichia coli BL21. exlibrisgroup.com.cn This created a recombinant engineering strain capable of synthesizing N-p-nitrophenyl-3-ketovalidamine. exlibrisgroup.com.cn Similarly, a G3DH gene from Sphingobacterium faecium ZJF-D6 was cloned and expressed in E. coli to facilitate the production of the target compound. yamaguchi-u.ac.jpdntb.gov.ua These strain engineering approaches allow for overexpression of the desired enzyme, leading to improved catalytic efficiency and higher product yields compared to using native strains. yamaguchi-u.ac.jpexlibrisgroup.com.cn

Maximizing the yield of this compound requires the careful optimization of culture and reaction conditions. Research has identified key parameters that influence enzyme production and catalytic activity for different microbial systems.

For the native producer Stenotrophomonas maltrophilia CCTCC M 204024, optimal conditions for the formation of N-p-nitrophenyl-3-ketovalidamine were determined to be a pH of 6.0 and a temperature of 30°C. researchgate.net The yield was further improved by treating the cells with 10 mM ethylenediaminetetraacetic acid (EDTA). researchgate.net Under these optimized batch conditions, a yield of 0.68 was achieved. researchgate.net

In the case of the engineered E. coli strain expressing G3DH from Glaciecola polaris, the optimal synthesis conditions were found to be a pH of 7.5 and a temperature of 25°C. exlibrisgroup.com.cn The reaction, conducted over 32 hours with cells also treated with 10 mM EDTA, resulted in a product yield of 0.54. exlibrisgroup.com.cn The expression of the enzyme itself was optimized by inducing the culture with 0.5 mmol/L IPTG at 16°C for 10 hours. exlibrisgroup.com.cn

The table below summarizes the optimized conditions for different production strains.

| Parameter | Stenotrophomonas maltrophilia CCTCC M 204024 | Recombinant E. coli (G. polaris G3DH) |

| Optimal pH | 6.0 | 7.5 |

| Optimal Temperature | 30°C | 25°C |

| Cell Treatment | 10 mM EDTA | 10 mM EDTA |

| Reaction Time | Not specified for yield | 32 hours |

| Achieved Yield | 0.68 | 0.54 |

Data sourced from references researchgate.netexlibrisgroup.com.cn.

Chemical Derivatization and Analog Synthesis of this compound Precursors

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the specificity of biocatalysis. In the production of this compound, chemical derivatization is essential for preparing the necessary enzyme substrate from more basic precursors.

The synthesis pathway often begins with compounds like validamine (B1683471) or valienamine (B15573). researchgate.netebi.ac.uk These precursors undergo a chemical reaction to introduce the p-nitrophenyl group, thereby forming substrates like N-p-nitrophenylvalidamine. researchgate.netebi.ac.uk This chemical step is a prerequisite for the subsequent enzymatic oxidation by G3DH. The use of a p-nitrophenyl (p-NP) group is a common strategy in chemoenzymatic synthesis because its strong UV absorbance and hydrophobicity greatly simplify the detection and purification of intermediates using techniques like reversed-phase chromatography. core.ac.uk This approach allows for the efficient synthesis of complex molecules by leveraging the strengths of both chemical and enzymatic methods. beilstein-journals.org

Structural and Mechanistic Insights into 4 Nitrophenyl 3 Ketovalidamine Interactions

Structure-Activity Relationship (SAR) Studies of 4-Nitrophenyl-3-ketovalidamine and its Analogues

Influence of Structural Modifications on Enzyme Recognition and Catalysis

Currently, there is a notable absence of published research detailing the synthesis and enzymatic evaluation of analogues of this compound. Such studies are crucial for elucidating the role of specific functional groups on the molecule in its interaction with 3-Ketovalidoxylamine C-N-Lyase. Without this information, the impact of modifications to the nitrophenyl ring, the ketovalidamine core, or its various substituents on enzyme binding and catalytic efficiency remains theoretical.

Comparative Analysis with Related p-Nitrophenyl Substrates in Enzymatic Assays

A comparative kinetic analysis of this compound alongside other p-nitrophenyl substrates in assays with 3-Ketovalidoxylamine C-N-Lyase has not been reported in the available literature. This type of analysis would be invaluable for contextualizing the efficacy and specificity of this compound as a substrate. Data tables comparing key kinetic parameters such as Km (Michaelis constant) and kcat (catalytic rate constant) would provide a quantitative basis for understanding its relative performance, but such data is not currently available.

Computational Approaches to Molecular Interactions

Molecular Docking Simulations with 3-Ketovalidoxylamine C-N-Lyase

Detailed molecular docking studies predicting the binding orientation and affinity of this compound within the active site of 3-Ketovalidoxylamine C-N-Lyase are not present in the current body of scientific literature. Such simulations would offer insights into the specific amino acid residues involved in the binding and stabilization of the substrate, as well as the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that govern this process.

Molecular Dynamics Simulations of Ligand-Enzyme Complexes

Similarly, there is no evidence of molecular dynamics simulations having been performed on the this compound-3-Ketovalidoxylamine C-N-Lyase complex. These computational techniques are essential for exploring the dynamic behavior of the ligand-enzyme interaction over time, providing a more realistic model of the conformational changes that may occur upon substrate binding and during the catalytic process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

The development of Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound is contingent on the availability of a dataset of analogues with corresponding biological activities. As research on such derivatives is not yet available, QSAR modeling to predict the activity of novel, related compounds has not been undertaken.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for predicting the electronic structure and reactivity of molecules like this compound. fu-berlin.demdpi.com These methods allow for the calculation of various molecular properties and reactivity descriptors that provide a detailed understanding of a molecule's behavior at the electronic level. hakon-art.comnih.gov

DFT calculations can determine the optimized molecular geometry and map the distribution of electron density. researchgate.net A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hakon-art.comrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. hakon-art.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. rsc.org

For this compound, the electron-withdrawing nitro group (-NO₂) would significantly lower the energy of the LUMO, localizing it primarily on the nitrophenyl ring. This suggests that the aromatic ring is a prime site for nucleophilic attack. Conversely, the HOMO would likely be localized on the electron-rich portions of the molecule, such as the amine and hydroxyl groups of the validamine (B1683471) moiety.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. crimsonpublishers.com For this compound, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the nitro and keto groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the amine and hydroxyl protons, highlighting their acidic character.

| Computational Method | Calculated Property | Insight Provided for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO) | Identifies electron-donating (validamine moiety) and electron-accepting (nitrophenyl ring) regions. The energy gap indicates chemical reactivity. |

| DFT/B3LYP | Molecular Electrostatic Potential (MEP) Map | Visualizes charge distribution, highlighting nucleophilic (oxygen atoms) and electrophilic (amine/hydroxyl protons) sites. crimsonpublishers.com |

| Conceptual DFT | Global Reactivity Descriptors (Hardness, Electrophilicity) | Provides a quantitative measure of the molecule's overall stability and electrophilic nature. hakon-art.commdpi.com |

| Conceptual DFT | Local Reactivity Descriptors (Fukui Functions) | Pinpoints the specific atoms most susceptible to nucleophilic or electrophilic attack. hakon-art.com |

Spectroscopic Characterization of this compound and its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds like this compound in solution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.netomicsonline.org

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number and type of protons. The aromatic protons on the 4-nitrophenyl group would appear as two distinct doublets in the downfield region (typically 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons on the cyclohexanone (B45756) ring would appear in the more upfield region, with their specific chemical shifts influenced by the neighboring hydroxyl, amine, and ketone functional groups. youtube.com The proton of the N-H group and the protons of the three -OH groups would likely appear as broad signals.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. researchgate.net The carbonyl carbon of the ketone would have a characteristic downfield shift (around 200-210 ppm). youtube.comchemicalbook.com The carbons of the nitrophenyl ring would appear in the aromatic region (110-160 ppm), while the carbons of the cyclohexanone ring would be found further upfield.

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are crucial for assembling the molecular structure. nih.govyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons and tracing the connectivity within the cyclohexanone ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly bonded to. sdsu.eduyoutube.com This experiment is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. omicsonline.orgyoutube.com This is particularly useful for connecting different fragments of the molecule, for instance, linking the proton on the amine to the carbons of the nitrophenyl ring, thus confirming the point of attachment.

| Atom Type | Predicted Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|

| Aromatic Protons (H) | ~7.0-8.3 | COSY correlations to each other; HMBC to aromatic carbons and the amine-linked carbon. |

| Cyclohexanone Ring Protons (H) | ~2.5-4.5 | COSY correlations to other ring protons. |

| Hydroxymethyl Protons (CH₂OH) | ~3.5-4.0 | COSY correlation to the adjacent ring proton. |

| Ketone Carbon (C=O) | ~200-210 | HMBC correlations to adjacent ring protons. |

| Aromatic Carbons (C) | ~115-150 | HSQC to attached aromatic protons; HMBC to nearby protons. |

| Cyclohexanone Ring Carbons (C) | ~40-80 | HSQC to attached ring protons. |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation patterns. libretexts.org For a molecule like this compound (C₁₃H₁₆N₂O₆), soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. nih.gov ESI-MS would ionize the molecule, usually by protonation, to generate the even-electron molecular ion [M+H]⁺, allowing for the precise determination of its molecular weight.

Tandem mass spectrometry (MS/MS) provides deeper structural insights. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. nih.gov

For this compound, several key fragmentation pathways can be predicted:

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO (30 Da) or NO₂ (46 Da). libretexts.orgresearchgate.net

Cleavage of the C-N Bond: The bond between the cyclohexanone ring and the nitrophenylamino group is likely to cleave, separating the two main parts of the molecule.

Dehydration: The presence of three hydroxyl groups makes the sequential loss of water molecules (18 Da) a highly probable fragmentation pathway. nih.gov

Decarbonylation: The ketone group may be lost as carbon monoxide (28 Da) after initial ring fragmentation. researchgate.net

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| 297.1 | 279.1 | H₂O (Water) |

| 297.1 | 267.1 | NO (Nitric Oxide) |

| 297.1 | 251.1 | NO₂ (Nitrogen Dioxide) |

| 297.1 | 261.1 | 2 x H₂O (Two Water Molecules) |

| 297.1 | 175.1 | C₆H₄NO₂ (p-Nitroaniline fragment) |

UV-Visible Spectrophotometry for Reaction Monitoring and Product Quantification

UV-Visible spectrophotometry is a straightforward and effective technique for monitoring the progress of chemical reactions and quantifying the concentration of reactants or products that absorb light in the UV or visible range. inflibnet.ac.inspectroscopyonline.com The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. edinst.comlibretexts.org

The 4-nitrophenyl group in this compound is a strong chromophore, meaning it absorbs light strongly in the UV-Vis region. metrohm.com Aqueous solutions of p-nitrophenol, a related compound, show characteristic absorption peaks around 317 nm and 400 nm, depending on the pH. nih.govresearchgate.net Any reaction that chemically alters this chromophore will result in a significant change in the UV-Vis spectrum.

For example, if this compound undergoes a reaction where the 4-nitrophenylamino moiety is cleaved or the nitro group is reduced to an amine, the characteristic absorbance would decrease or shift to a different wavelength. By monitoring the change in absorbance at a specific wavelength over time, one can follow the reaction kinetics. sim4t.com A calibration curve, created by plotting the absorbance of several solutions of known concentration, can be used to determine the concentration of the reactant or product in the reaction mixture at any given time, allowing for quantitative analysis of the reaction's progress and efficiency. edinst.comsim4t.com

| Reaction Time (minutes) | Absorbance at λmax (e.g., 400 nm) | Calculated Concentration of Reactant (M) |

|---|---|---|

| 0 | 1.00 | Initial Concentration (e.g., 1 x 10⁻⁴) |

| 5 | 0.75 | Calculated via Beer-Lambert Law |

| 10 | 0.50 | Calculated via Beer-Lambert Law |

| 20 | 0.25 | Calculated via Beer-Lambert Law |

| 30 | 0.10 | Calculated via Beer-Lambert Law |

Applications of 4 Nitrophenyl 3 Ketovalidamine in Biochemical Research

Utilization as a Synthetic Model Substrate for Validoxylamine A

One of the primary applications of 4-Nitrophenyl-3-ketovalidamine is its use as a synthetic model substrate to study the enzymatic degradation of validamycin A, a potent antifungal agent. The degradation of validamycin A by microorganisms like Flavobacterium saccharophilum involves the cleavage of a C-N linkage in its derivative, validoxylamine A. Current time information in Bangalore, IN. To elucidate this enzymatic process, researchers have employed N-p-nitrophenyl derivatives of validamine (B1683471) and valienamine (B15573) as model substrates. Current time information in Bangalore, IN.

The incubation of N-p-nitrophenylvalidamine with a membrane fraction from F. saccharophilum leads to the formation of this compound as an intermediate. Current time information in Bangalore, IN. This intermediate is then further acted upon by an enzyme, leading to the cleavage of the C-N bond and the release of p-nitroaniline. Current time information in Bangalore, IN. The other product of this cleavage is an unstable keto compound, identified after hydrogenation as 5D-(5/6)-5-C-(hydroxymethyl)-2,6-dihydroxy-2-cyclohexen-1-one. Current time information in Bangalore, IN.

This two-step enzymatic process, involving a dehydrogenase and a C-N lyase, was confirmed through these studies with synthetic substrates. academie-sciences.fr The use of this compound and its precursor has been instrumental in understanding the degradation pathway of validamycin A. Current time information in Bangalore, IN.academie-sciences.fr

In a similar vein, research has focused on the production of this compound using whole-cell catalysis. Free cells of Stenotrophomonas maltrophilia CCTCC M 204024 have been successfully used to prepare this substrate from N-p-nitrophenylvalidamine. dntb.gov.uanih.gov The production conditions have been optimized to improve yield and selectivity, providing a practical method for obtaining this important biochemical tool. dntb.gov.uanih.gov

Table 1: Optimized Conditions for the Formation of this compound by Stenotrophomonas maltrophilia

| Parameter | Optimal Value |

| pH | 6.0 dntb.gov.uanih.gov |

| Temperature | 30°C dntb.gov.uanih.gov |

| Additive for Improved Yield and Selectivity | 10 mM Ethylenediaminetetraacetic acid (EDTA) dntb.gov.uanih.gov |

| Yield in first batch | 0.68 nih.gov |

This interactive table summarizes the optimal conditions for the enzymatic synthesis of this compound.

Role in Enzyme Activity Assays and Screening Methodologies

The most direct application of this compound is as a chromogenic substrate in enzyme activity assays, particularly for the enzyme 3-ketovalidoxylamine A C-N lyase (EC 4.3.3.1). ebi.ac.ukjst.go.jp This enzyme catalyzes the cleavage of this compound into p-nitroaniline and 5-D-(5/6)-5-C-(hydroxymethyl)-2,6-dihydroxycyclohex-2-en-1-one. jst.go.jpnih.gov

The reaction is highly useful for assaying the enzyme's activity because one of the products, p-nitroaniline, is a colored compound that can be easily detected and quantified using a spectrophotometer at a wavelength of 398 nm. academicjournals.org This provides a straightforward and continuous method to monitor the enzymatic reaction and determine the enzyme's kinetic parameters.

The enzyme 3-ketovalidoxylamine A C-N lyase is a key enzyme in the biosynthesis of valienamine, a potent glucosidase inhibitor. researchgate.net Therefore, having a reliable assay using this compound is crucial for studying this enzyme and for screening for microorganisms that produce it. academicjournals.org

Research has been conducted to optimize the production of 3-ketovalidoxylamine A C-N lyase by Stenotrophomonas maltrophilia, and the activity of the produced enzyme was assayed using this compound as the substrate. academicjournals.org The apparent Michaelis constant (Km) of the purified 3-ketovalidoxylamine A C-N lyase from F. saccharophilum for this compound has been determined, further highlighting the substrate's importance in characterizing the enzyme. academie-sciences.fr

Table 2: Kinetic and Optimal Parameters for 3-Ketovalidoxylamine A C-N Lyase

| Parameter | Value | Source Organism |

| Apparent Km for this compound | 0.24 mM | Flavobacterium saccharophilum academie-sciences.fr |

| Optimal pH | 9.0 | Flavobacterium saccharophilum academie-sciences.fr |

| Cofactor Requirement | Ca2+ | Flavobacterium saccharophilum academie-sciences.frjst.go.jp |

This interactive table presents key data regarding the enzyme 3-ketovalidoxylamine A C-N lyase, which utilizes this compound as a substrate.

The principle of using nitrophenyl-containing substrates is a well-established method in biochemistry for assaying various glycosidases and other enzymes. mdpi.com For instance, 4-nitrophenyl-β-D-glucopyranoside and 4-nitrophenyl-α-D-galactopyranoside are commonly used to measure β-glucosidase and α-galactosidase activity, respectively. academicjournals.orgamericanchemicalsuppliers.com The use of this compound extends this methodology to the specific study of C-N lyases involved in aminocyclitol metabolism.

Development of Enzyme Inhibitors or Modulators Based on this compound Scaffolds

While this compound is a critical tool for studying enzymes involved in the metabolism of validamycin A and the biosynthesis of valienamine, there is currently a lack of published research on the use of the this compound scaffold itself as a basis for the development of new enzyme inhibitors or modulators.

The focus of inhibitor design in this area has predominantly been on analogs of validamycin A, validoxylamine A, and valienamine, which are known potent inhibitors of trehalase and other glucosidases. jst.go.jpacs.org The research literature extensively covers the synthesis and structure-activity relationships of these aminocyclitol-based inhibitors. However, similar studies originating from the this compound structure are not readily found.

This suggests that the scientific community has primarily viewed this compound as a means to an end—a synthetic substrate for assaying and characterizing enzymes—rather than as a lead compound for inhibitor discovery. The inherent reactivity of the keto group and the nature of the nitrophenyl moiety may present challenges or opportunities for such development that have yet to be explored in published literature.

Future Perspectives in 4 Nitrophenyl 3 Ketovalidamine Research

Potential for Directed Evolution of 3-Ketovalidoxylamine C-N-Lyase for Industrial Biocatalysis

Directed evolution has emerged as a powerful strategy for tailoring enzymes for industrial applications, enhancing their stability, activity, and specificity. nih.govillinois.edu The enzyme responsible for processing 4-Nitrophenyl-3-ketovalidamine, 3-Ketovalidoxylamine C-N-Lyase, presents a compelling target for such engineering efforts. This lyase, which catalyzes the cleavage of a carbon-nitrogen bond, is a key player in the degradation of the fungicide validamycin A by Flavobacterium saccharophilum. wikipedia.orggenome.jp

The industrial potential of 3-Ketovalidoxylamine C-N-Lyase lies in its ability to facilitate the production of valuable compounds like valienamine (B15573), a potent glucosidase inhibitor. nih.gov By applying directed evolution techniques, researchers can aim to improve the catalytic efficiency and stability of this enzyme, making its use in large-scale biocatalytic processes more economically viable. The combination of directed evolution with rational design promises to accelerate the development of robust biocatalysts for the pharmaceutical and chemical industries. nih.govillinois.edu

Future research in this area will likely focus on creating enzyme variants with enhanced properties. This could involve generating mutant libraries of the lyase and screening for improved performance under industrial conditions, such as altered pH, temperature, or the presence of organic solvents.

Expanding the Substrate Scope and Derivatization Strategies for Novel Compounds

The substrate specificity of an enzyme dictates the range of chemical transformations it can perform. Expanding the substrate scope of 3-Ketovalidoxylamine C-N-Lyase could open pathways to a diverse array of novel chemical compounds. nih.gov The enzyme naturally acts on this compound, cleaving it to 4-nitroaniline (B120555) and 5-D-(5/6)-5-C-(hydroxymethyl)-2,6-dihydroxycyclohex-2-en-1-one. wikipedia.orgebi.ac.uk

Research efforts can be directed towards engineering the enzyme to accept a wider variety of substrates. This could involve introducing mutations in the active site to accommodate different chemical moieties on the phenyl ring or modifications to the validamine (B1683471) core. Success in this area would enable the synthesis of a library of pseudo-oligosaccharides and other complex molecules with potential applications in medicine and biotechnology.

Furthermore, derivatization of the natural substrate, this compound, is a viable strategy for creating new compounds. nih.gov By chemically modifying the substrate before enzymatic processing, a range of novel products can be generated. This approach, coupled with an expanded enzyme toolbox, provides a powerful platform for synthetic biology.

Advanced Computational Studies for Rational Design of this compound Analogues

Computational enzyme redesign has become an indispensable tool for understanding enzyme mechanisms and engineering novel functionalities. springernature.com In the context of this compound, computational approaches can be employed to rationally design analogues with desired properties. These studies can help predict how changes in the substrate structure will affect its binding to the active site of 3-Ketovalidoxylamine C-N-Lyase. researchgate.net

By using molecular modeling and simulation techniques, researchers can explore the vast chemical space of potential analogues without the need for extensive and costly experimental screening. This can accelerate the discovery of new inhibitors or probes for studying carbohydrate-modifying enzymes. Computational methods can also guide the redesign of the enzyme itself to better accommodate these novel analogues. springernature.com

The synergy between computational design and experimental validation is crucial. Computational predictions can identify promising candidates for synthesis and testing, while experimental results provide feedback to refine and improve the computational models. This iterative cycle of design, build, and test is a powerful paradigm for modern enzyme engineering.

Broader Implications for Carbohydrate Metabolism and Pseudo-oligosaccharide Biosynthesis

The study of this compound and its associated enzyme is intrinsically linked to the broader fields of carbohydrate metabolism and pseudo-oligosaccharide biosynthesis. nih.gov The enzymatic reaction is a key step in the microbial degradation pathway of validamycin A, a pseudo-oligosaccharide. genome.jp Understanding this pathway provides insights into how microorganisms process complex carbohydrates and related molecules.

Pseudo-oligosaccharides are a class of compounds that mimic the structure of natural oligosaccharides and often exhibit potent biological activities, such as the inhibition of carbohydrate-processing enzymes. researchgate.net Valienamine, a product derived from the action of 3-Ketovalidoxylamine C-N-Lyase, is a crucial building block for the synthesis of many such bioactive molecules. nih.gov

Future research in this area could uncover new metabolic pathways and enzymes involved in the biosynthesis of pseudo-oligosaccharides. This knowledge could be harnessed for the development of new therapeutic agents for a variety of diseases, including diabetes and viral infections, where carbohydrate-mediated processes play a critical role. The study of this compound, therefore, serves as a gateway to understanding and manipulating these complex biological systems.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Nitrophenyl-3-ketovalidamine with high purity?

- Methodological Answer : Synthesis should prioritize reagent purity (e.g., >99.0% GC-grade nitrophenol derivatives as starting materials) to minimize side reactions. Use standardized protocols for nitro-group functionalization, such as coupling reactions under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel. Reference purity benchmarks from reagent catalogs for nitroaromatic compounds .

Q. How can spectroscopic techniques be optimized to characterize this compound?

- Methodological Answer : Employ a combination of NMR (¹H/¹³C) to resolve aromatic and ketone signals, noting the deshielding effect of the nitro group on adjacent protons. Use FT-IR to confirm the presence of the ketone (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹). Compare with spectral data from structurally analogous compounds (e.g., 4-nitrophenylacetic acid) to validate assignments .

Advanced Research Questions

Q. How can researchers address contradictory data on the pH-dependent stability of this compound?

- Methodological Answer : Design a factorial experiment to test stability across a pH range (e.g., 4.8–7.6), referencing nitrophenol derivatives’ pH sensitivity . Use HPLC-UV to quantify degradation products and apply kinetic modeling (e.g., first-order decay). Resolve contradictions by isolating variables (e.g., ionic strength, temperature) and applying iterative qualitative analysis frameworks, such as triangulating spectroscopic and chromatographic data .

Q. What strategies reconcile discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer : Conduct a meta-analysis of published protocols to identify variables (e.g., solvent polarity, catalyst loading). Use design of experiments (DoE) to optimize conditions, and validate reproducibility through interlaboratory studies. Apply conflict resolution frameworks from social science research, such as dialectical analysis of competing hypotheses, to systematically evaluate methodological biases .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the nitro and ketone groups, identifying susceptible sites for nucleophilic/electrophilic attack. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and compare with reactivity trends in structurally similar compounds, such as 2-(4-nitrophenyl)ethylamine .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., logistic curves) to model dose-response relationships. Account for heteroscedasticity in biological replicates via weighted least squares. Cross-validate results with Bayesian hierarchical models to quantify uncertainty, referencing frameworks for handling conflicting data in iterative research processes .

Q. How can researchers differentiate between kinetic and thermodynamic control in reactions involving this compound?

- Methodological Answer : Conduct time-resolved experiments under varying temperatures and quenching conditions. Use Arrhenius analysis to distinguish activation energy barriers (kinetic control) from equilibrium constants (thermodynamic control). Compare product ratios via GC-MS or HPLC and apply Le Chatelier’s principle to perturb equilibrium states .

Experimental Design

Q. What controls are essential for ensuring reproducibility in catalytic studies of this compound?

- Methodological Answer : Include negative controls (e.g., reactions without catalyst) and positive controls (e.g., known nitro-reduction catalysts). Standardize solvent degassing and moisture exclusion techniques. Use internal standards (e.g., deuterated analogs) for quantitative NMR and validate catalyst loading via ICP-MS .

Q. How should researchers design cross-disciplinary studies to explore this compound’s biological activity?

- Methodological Answer : Collaborate with bioassay specialists to test cytotoxicity, enzyme inhibition, and metabolic stability. Use high-throughput screening (HTS) with orthogonal assays (e.g., fluorescence-based and calorimetric) to minimize false positives. Apply conflict resolution frameworks from qualitative research to harmonize divergent data across disciplines .

Notes

- Referencing Standards : Purity grades and analytical protocols are derived from reagent catalogs , while conflict resolution methodologies are adapted from qualitative research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.